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Compound of Interest

Compound Name: 2-Phenyl-2-(2-pyridyl)acetonitrile

Cat. No.: B023408

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Phenyl-2-(2-pyridyl)acetonitrile. The information presented herein is intended to
support research and development activities by providing detailed spectroscopic information
and the methodologies for its acquisition. This document includes predicted Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR)
absorption bands, structured for clarity and ease of comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Phenyl-2-(2-
pyridyl)acetonitrile. The NMR and MS data are predicted based on the analysis of structurally
analogous compounds, namely diphenylacetonitrile and 2-benzylpyridine, and established
principles of spectroscopic theory.

Table 1: Predicted *H NMR Spectroscopic Data for 2-Phenyl-2-(2-pyridyl)acetonitrile (CDCls,
400 MHz)
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Chemical Shift (8) ppm Multiplicity Assighment
~ 8.65 d H-6' (Pyridyl)
~7.75 td H-4' (Pyridyl)
~7.50-7.30 m Phenyl-H
~7.25 d H-3' (Pyridyl)
~7.20 ddd H-5' (Pyridyl)
~5.30 S CH (Methine)

Table 2: Predicted 13C NMR Spectroscopic Data for 2-Phenyl-2-(2-pyridyl)acetonitrile (CDCls,
100 MHz)

Chemical Shift (d) ppm Assignment
~156.0 C-2' (Pyridyl)
~149.5 C-6' (Pyridyl)
~137.0 C-4' (Pyridyl)
~135.0 Quaternary Phenyl
~129.0, 128.5, 127.0 Phenyl CH
~123.0 C-5' (Pyridyl)
~121.0 C-3' (Pyridyl)
~118.0 CN (Nitrile)

~45.0 CH (Methine)

Table 3: Key Infrared (IR) Spectroscopic Data for 2-Phenyl-2-(2-pyridyl)acetonitrile
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Wavenumber (cm~?)

Vibrational Mode

~ 3100 - 3000

Aromatic C-H Stretch

~ 2240

Nitrile (C=N) Stretch

~ 1600, 1580, 1480, 1440

Aromatic C=C & C=N Stretch

Table 4: Predicted Mass Spectrometry Data for 2-Phenyl-2-(2-pyridyl)acetonitrile

m/z Interpretation

194 [M]* (Molecular lon)
167 [M - HCNJ*

117 [M - Phenyl]*

91 [C7H7]* (Tropylium ion)
78 [CeHe]* (Pyridine)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh 10-20 mg of solid 2-Phenyl-2-(2-pyridyl)acetonitrile.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIsz) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube and ensure the solution is homogeneous by gentle inversion.
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e Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz spectrometer.
e 1H NMR Acquisition:

o A standard single-pulse sequence is utilized.

o The spectral width is set to cover a range of 0-10 ppm.

o A 30-degree pulse width is employed with a relaxation delay of 1.0 second.

o 16 scans are accumulated to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o A proton-decoupled pulse sequence is used.

o The spectral width is set to a range of 0-160 ppm.

o A 30-degree pulse width is used with a relaxation delay of 2.0 seconds.

o A significantly larger number of scans (e.g., 1024) are accumulated due to the lower
natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Finely grind 1-2 mg of 2-Phenyl-2-(2-pyridyl)acetonitrile with 100-200 mg of dry potassium
bromide (KBr) using an agate mortar and pestle.

e The finely ground mixture is then transferred to a pellet press.

e A hydraulic press is used to apply pressure to the mixture, forming a thin, transparent pellet.
Data Acquisition:

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

e Procedure:
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o A background spectrum of the KBr pellet holder is recorded.

o The KBr pellet containing the sample is placed in the holder and introduced into the
spectrometer.

o The infrared spectrum is recorded over a range of 4000-400 cm~1.

Mass Spectrometry (MS)

Sample Introduction and lonization:

 Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with
an Electron lonization (EIl) source is used.

e GC Conditions:
o A suitable capillary column (e.g., HP-5MS) is used for separation.

o The oven temperature is programmed to start at a lower temperature (e.g., 100 °C) and
ramp up to a higher temperature (e.g., 280 °C) to ensure proper elution of the compound.

e MS Conditions:
o lonization Mode: Electron lonization (EI) is performed at a standard energy of 70 eV.
o lon Source Temperature: Maintained at a consistent temperature, for example, 230 °C.
o Mass Analyzer: A quadrupole mass analyzer is commonly used.

o Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the
expected molecular ion and fragments (e.g., m/z 40-300).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound such as 2-Phenyl-2-(2-pyridyl)acetonitrile.
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Caption: Workflow for the spectroscopic analysis of organic compounds.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenyl-2-(2-
pyridyl)acetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023408#spectroscopic-data-nmr-ir-ms-of-2-phenyl-2-
2-pyridyl-acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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